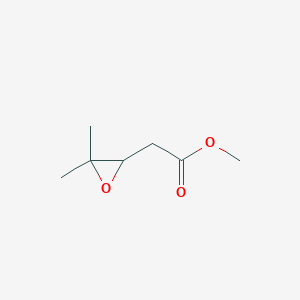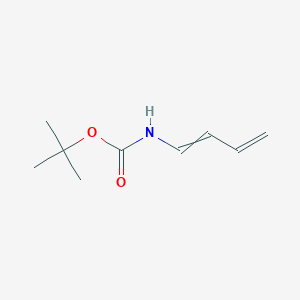
Tert-butyl N-buta-1,3-dienylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-buta-1,3-dienylcarbamate, also known as TBBC, is a chemical compound that has been widely studied for its potential use in scientific research. TBBC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Mecanismo De Acción
Tert-butyl N-buta-1,3-dienylcarbamate works by binding to the active site of enzymes and proteins, inhibiting their function. This inhibition is reversible, meaning that the enzyme or protein can resume its normal function once the Tert-butyl N-buta-1,3-dienylcarbamate is removed. The mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate is similar to that of other carbamate derivatives, such as physostigmine and neostigmine.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-buta-1,3-dienylcarbamate has a number of different biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can have a number of different effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl N-buta-1,3-dienylcarbamate in lab experiments is its potency as an inhibitor of enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in a variety of different biological systems. However, Tert-butyl N-buta-1,3-dienylcarbamate also has a number of limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of different future directions for research on Tert-butyl N-buta-1,3-dienylcarbamate, including studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease. Other potential areas of research include the development of new Tert-butyl N-buta-1,3-dienylcarbamate derivatives with improved potency and selectivity, as well as studies on the mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate in different biological systems. Overall, Tert-butyl N-buta-1,3-dienylcarbamate is a valuable tool for researchers in a number of different fields, and its potential applications are wide-ranging and diverse.
Métodos De Síntesis
Tert-butyl N-buta-1,3-dienylcarbamate can be synthesized through a number of different methods, including the reaction of buta-1,3-diene with tert-butyl carbamate in the presence of a palladium catalyst. This reaction produces Tert-butyl N-buta-1,3-dienylcarbamate as a white crystalline solid that can be purified through recrystallization. Other methods for synthesizing Tert-butyl N-buta-1,3-dienylcarbamate include the reaction of buta-1,3-diene with tert-butyl isocyanate, and the reaction of buta-1,3-diene with tert-butyl chloroformate.
Aplicaciones Científicas De Investigación
Tert-butyl N-buta-1,3-dienylcarbamate has been used in a number of different scientific research applications, including studies on the mechanism of action of enzymes and proteins. Tert-butyl N-buta-1,3-dienylcarbamate has been shown to be a potent inhibitor of a number of different enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can be used to study the function of these enzymes in a variety of different biological systems.
Propiedades
Número CAS |
122690-65-7 |
|---|---|
Nombre del producto |
Tert-butyl N-buta-1,3-dienylcarbamate |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
tert-butyl N-buta-1,3-dienylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H,1H2,2-4H3,(H,10,11) |
Clave InChI |
DKBQOIAVVRJJJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC=C |
SMILES canónico |
CC(C)(C)OC(=O)NC=CC=C |
Sinónimos |
Carbamic acid, 1,3-butadienyl-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



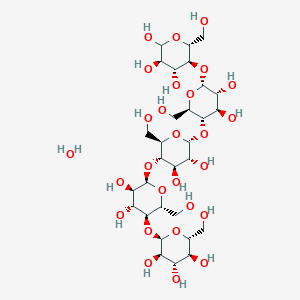
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

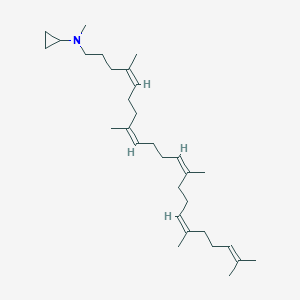
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
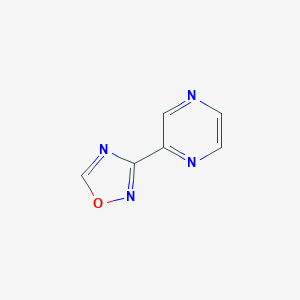
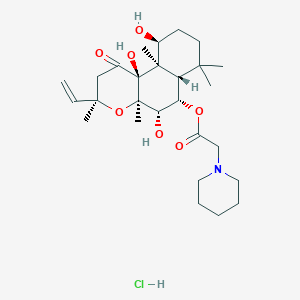



![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)
